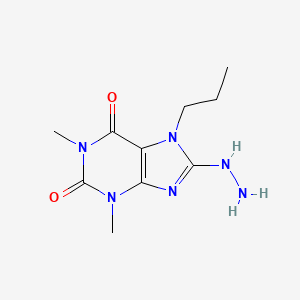
8-hydrazino-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of purine derivatives, including 8-hydrazino substituted compounds, involves various synthetic routes designed to introduce specific functional groups into the purine core. A study by Gobouri (2020) presented new derivatives synthesized through the introduction of 6-purineselenyl and 8-(1,3,4-thiadiazolyl) groups, highlighting methods that could be adapted for synthesizing compounds with 8-hydrazino groups. These syntheses often involve nucleophilic substitution reactions and are elucidated by spectroscopic methods such as 1H-NMR, 13C-NMR, and MS spectrometry (Gobouri, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives significantly influences their interaction with biological targets. Shukla et al. (2020) conducted a quantitative analysis of intermolecular interactions in a xanthine derivative, providing insights into the electrostatic energy contributions and crystal packing, which are crucial for understanding the molecular structure and behavior of 8-hydrazino-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione (Shukla et al., 2020).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions that modify their structure and properties. The reactions include nucleophilic addition, functionalization, and formation of new heterocyclic systems. Studies have explored reactions involving hydrazine derivatives of purines, which provide a basis for understanding the chemical reactivity of 8-hydrazino-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione. These reactions are important for creating biologically active substances and elucidating reaction mechanisms (Korobko, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
8-hydrazinyl-1,3-dimethyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O2/c1-4-5-16-6-7(12-9(16)13-11)14(2)10(18)15(3)8(6)17/h4-5,11H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJYYAPMOLLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NN)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)
![4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5818997.png)
![1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5819000.png)
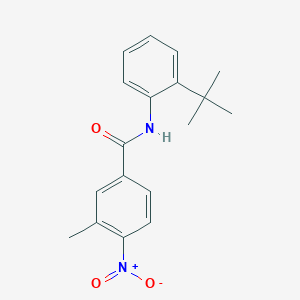
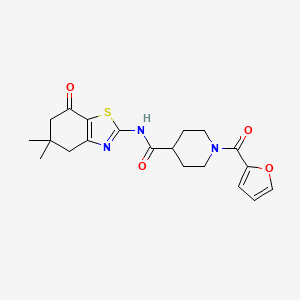
![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5819019.png)
![ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)

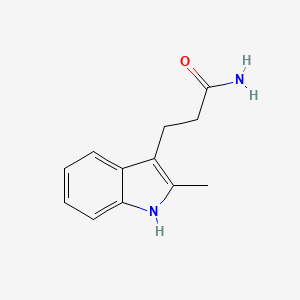
![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)
![N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)
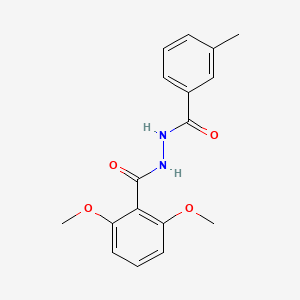

![7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5819078.png)